molecular formula C11H12FN3O2 B2819356 1-(3-fluorophenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide CAS No. 2063651-07-8

1-(3-fluorophenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide

Cat. No.: B2819356
CAS No.: 2063651-07-8
M. Wt: 237.234
InChI Key: YRPUIKKTFYSQRB-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a fluorophenyl group, a hydroxy group, and a pyrrolidine ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(3-fluorophenyl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide typically involves multiple steps, starting with the preparation of the fluorophenyl precursor. The synthetic route may include:

    Nitration and Reduction: The fluorophenyl group can be introduced through nitration followed by reduction.

    Cyclization: The formation of the pyrrolidine ring is achieved through cyclization reactions.

    Amidation: The final step involves amidation to form the carboximidamide group.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(3-Fluorophenyl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Hydrolysis: Hydrolysis reactions can break down the compound into simpler molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis and substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Fluorophenyl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the hydroxy and carboximidamide groups can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(3-Fluorophenyl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide can be compared with similar compounds such as:

    1-(3-Fluorophenyl)-2-hydroxy-5-oxopyrrolidine-3-carboximidamide: Similar structure but with different positioning of the hydroxy group.

    1-(4-Fluorophenyl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide: Fluorine atom at a different position on the phenyl ring.

    1-(3-Chlorophenyl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide: Chlorine substituent instead of fluorine.

These comparisons highlight the unique properties of 1-(3-fluorophenyl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide, such as its specific binding affinities and reactivity patterns, which can be attributed to the presence and position of the fluorine atom.

Properties

IUPAC Name

1-(3-fluorophenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O2/c12-8-2-1-3-9(5-8)15-6-7(4-10(15)16)11(13)14-17/h1-3,5,7,17H,4,6H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPUIKKTFYSQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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